molecular formula C8H5BrN2O2 B1440979 Benzonitrile, 3-bromo-4-methyl-5-nitro- CAS No. 1082041-95-9

Benzonitrile, 3-bromo-4-methyl-5-nitro-

Cat. No. B1440979
M. Wt: 241.04 g/mol
InChI Key: BCEZUDAZGZYEIW-UHFFFAOYSA-N
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Description

Benzonitrile, 3-bromo-4-methyl-5-nitro- is a type of benzonitrile which is a nitrile compound used for proteomics research and as a pharmaceutical intermediate . It is also used in the synthesis of ligands containing a chelating pyrazolyl-pyridine group with a pendant aromatic nitrile .


Synthesis Analysis

The synthesis of this compound involves the reaction of an alkyl halide with nitrite ions . For instance, 4-(Bromomethyl)benzonitrile reacts with 2H-tetrazole in the presence of potassium hydroxide to yield 4-[(2H-tetra-zol-2-yl)methyl]benzonitrile .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the formula C8H6BrN . The structure is also available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

The chemical reactions involving this compound are typically nucleophilic aromatic substitution reactions . For example, 4-(Bromomethyl)benzonitrile reacts with 2H-tetrazole in the presence of KOH to yield 4-[(2H-tetra-zol-2-yl)methyl]benzonitrile .

Scientific Research Applications

    Non-linear Optics

    • Field : Physics
    • Application : The compound 3-bromo-4-methyl benzonitrile has been predicted to be an efficient molecule for future applications in non-linear optics .
    • Method : The properties of the compound were studied using density functional theory (DFT) calculations with B3LYP using 6-311++G(d,p) basis set .
    • Results : The first order hyperpolarizability calculated by quantum chemical calculations shows that the title compound is an efficient molecule for future applications in non-linear optics .

    Synthesis of Ligands

    • Field : Chemistry
    • Application : 4-(Bromomethyl)benzonitrile is used in the synthesis of ligands containing a chelating pyrazolyl-pyridine group with a pendant aromatic nitrile .
    • Method : The compound is prepared by reaction with 2H-tetrazole in the presence of potassium hydroxide .
    • Results : The reaction results in the formation of 4-[(2H-tetra-zol-2-yl)methyl]benzonitrile .

    Spectroscopic Characterization

    • Field : Spectroscopy
    • Application : The molecular structure of 4-(3-aminophenyl)benzonitrile was studied with Density Functional Theory .
    • Method : The complete assignments of AP-PhCN have been performed on the basis of experimental data and potential energy distribution (PED) of the vibrational modes .
    • Results : The molecular electrostatic potential (MEP) map shows various active regions of the charge distribution on the chemical structure .

    Green Synthesis of Benzonitrile

    • Field : Green Chemistry
    • Application : A novel green benzonitrile synthetic route was proposed with ionic liquid as the recycling agent .
    • Method : The molar ratio of benzaldehyde to (NH 2 OH) 2 · [HSO 3 - b -Py]·HSO 4 was 1: 1.5, the volume ratio of paraxylene to [HSO 3 - b -Py]·HSO 4 was 2: 1 .
    • Results : The benzaldehyde conversion and benzonitrile yield were both 100% at 120 °C in 2 h .

    Laboratory Uses

    • Field : Organic Chemistry
    • Application : Benzonitrile is a useful solvent and a versatile precursor to many derivatives .
    • Method : It reacts with amines to afford N-substituted benzamides after hydrolysis . It is a precursor to diphenylmethanimine via reaction with phenylmagnesium bromide followed by methanolysis .
    • Results : Benzonitrile forms coordination complexes with transition metals that are both soluble in organic solvents and conveniently labile .
  • Preparation of Aromatic, Heteroaromatic and Aliphatic Nitriles
    • Field : Organic Chemistry
    • Application : This novel route is applicable to the green synthesis of a variety of aromatic, heteroaromatic and aliphatic nitriles with excellent yields .
    • Method : When the molar ratio of benzaldehyde to (NH 2 OH) 2 · [HSO 3 - b -Py]·HSO 4 was 1: 1.5, the volume ratio of paraxylene to [HSO 3 - b -Py]·HSO 4 was 2: 1 .
    • Results : The benzaldehyde conversion and benzonitrile yield were both 100% at 120 °C in 2 h .

Safety And Hazards

This compound is considered hazardous. It is toxic if swallowed, in contact with skin, or if inhaled . It causes severe skin burns and eye damage, and may cause an allergic skin reaction . It is recommended to wear protective gloves, clothing, and eye/face protection when handling this compound .

Future Directions

The future directions for this compound involve its use in the synthesis of ligands containing a chelating pyrazolyl-pyridine group with a pendant aromatic nitrile . This suggests potential applications in the field of coordination chemistry and catalysis.

properties

IUPAC Name

3-bromo-4-methyl-5-nitrobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2O2/c1-5-7(9)2-6(4-10)3-8(5)11(12)13/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCEZUDAZGZYEIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1Br)C#N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101291950
Record name 3-Bromo-4-methyl-5-nitrobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101291950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzonitrile, 3-bromo-4-methyl-5-nitro-

CAS RN

1082041-95-9
Record name 3-Bromo-4-methyl-5-nitrobenzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1082041-95-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-4-methyl-5-nitrobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101291950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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